

# Efficacy of BPI-9016M in c-Met Overexpressing Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BPI-9016M |           |
| Cat. No.:            | B1192325  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the c-Met inhibitor **BPI-9016M** with other notable alternatives for the treatment of c-Met overexpressing tumors. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

## **Mechanism of Action**

**BPI-9016M** is an orally available small-molecule inhibitor that targets both the c-Met receptor tyrosine kinase and AXL. The c-Met signaling pathway, when aberrantly activated through overexpression, amplification, or mutations, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. By inhibiting c-Met, **BPI-9016M** aims to disrupt these oncogenic processes.

## In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **BPI-9016M** and comparator c-Met inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.



| Drug        | Cell Line                       | Cancer Type                     | c-Met Status           | IC50 (nM) |
|-------------|---------------------------------|---------------------------------|------------------------|-----------|
| BPI-9016M   | A549                            | Lung<br>Adenocarcinoma          | High c-Met expression  | 5300      |
| H1299       | Lung<br>Adenocarcinoma          | High c-Met expression           | ~10000                 |           |
| Capmatinib  | SNU-5                           | Gastric<br>Carcinoma            | c-Met<br>Amplification | ~1        |
| S114        | Glioblastoma                    | c-Met<br>Amplification          | ~1                     |           |
| H441        | Lung<br>Adenocarcinoma          | c-Met<br>Amplification          | ~4                     | _         |
| U-87 MG     | Glioblastoma                    | c-Met<br>Amplification          | ~4                     | _         |
| Ba/F3       | Pro-B                           | METex14                         | 0.6                    |           |
| Tepotinib   | EBC-1                           | Lung Squamous<br>Cell Carcinoma | c-Met<br>Amplification | 9         |
| MKN-45      | Gastric<br>Carcinoma            | c-Met<br>Amplification          | <1                     |           |
| Hs746T      | Gastric<br>Carcinoma            | METex14, c-Met Amplification    | 2.5                    | _         |
| A549        | Lung<br>Adenocarcinoma          | HGF-stimulated                  | 6                      | _         |
| Savolitinib | -                               | -                               | c-Met                  | 5         |
| -           | -                               | phospho-Met                     | 3                      |           |
| H1993       | Lung<br>Adenocarcinoma          | c-Met<br>Amplification          | 4.2                    | -         |
| EBC-1       | Lung Squamous<br>Cell Carcinoma | c-Met<br>Amplification          | 2.14                   |           |



| Glesatinib | Wild-type MET | 19 |
|------------|---------------|----|
|------------|---------------|----|

## In Vivo Preclinical Efficacy

This table presents the tumor growth inhibition (TGI) data from xenograft models treated with **BPI-9016M** and comparator drugs.

| Drug                        | Xenograft Model             | Cancer Type         | Efficacy Metric    |
|-----------------------------|-----------------------------|---------------------|--------------------|
| BPI-9016M                   | Lung Adenocarcinoma<br>PDX1 | Lung Adenocarcinoma | 82.5% TGI          |
| Lung Adenocarcinoma<br>PDX2 | Lung Adenocarcinoma         | 79.4% TGI           |                    |
| Lung Adenocarcinoma<br>PDX3 | Lung Adenocarcinoma         | 68.8% TGI           | •                  |
| Savolitinib                 | U87MG                       | Glioblastoma        | Dose-dependent TGI |
| Capmatinib                  | U-87 MG                     | Glioblastoma        | 76% TGI at 3 mg/kg |

# **Clinical Efficacy**

The following tables summarize key efficacy endpoints from clinical trials of **BPI-9016M** and its comparators in patients with c-Met altered tumors.

### BPI-9016M (Phase Ib Study in NSCLC)[1]

| Patient Population               | Dosage    | ORR         | DCR   |
|----------------------------------|-----------|-------------|-------|
| c-Met Overexpression<br>(Part A) | 600 mg QD | 1/34 (2.9%) | -     |
| METex14 (Part B)                 | -         | -           | 75.0% |
| All Patients                     | 2.6%      | 42.1%       |       |

Capmatinib (GEOMETRY mono-1, Phase II in METex14 NSCLC)[2][3][4][5]



| Patient Population | ORR | Median DOR<br>(months) | Median PFS<br>(months) |
|--------------------|-----|------------------------|------------------------|
| Treatment-naïve    | 68% | 12.6                   | 12.4                   |
| Previously treated | 41% | 9.7                    | 5.4                    |

### Tepotinib (VISION, Phase II in METex14 NSCLC)[6]

| Patient Population | ORR | Median DOR<br>(months) | Median PFS<br>(months) |
|--------------------|-----|------------------------|------------------------|
| Combined Biopsy    | 46% | 11.1                   | 8.5                    |
| Liquid Biopsy      | 48% | 9.9                    | 8.5                    |
| Tissue Biopsy      | 50% | 15.7                   | 11.0                   |

### Savolitinib (VIKTORY, Phase II in MET-amplified Gastric Cancer)[7][8][9]

| Patient Population | ORR |
|--------------------|-----|
| MET Amplification  | 50% |

### Glesatinib (Phase II in MET-altered NSCLC)

| Patient Population        | ORR   |
|---------------------------|-------|
| METex14 (Tumor)           | 10.7% |
| METex14 (ctDNA)           | 25.0% |
| MET Amplification (Tumor) | 15.0% |

# Experimental Protocols Preclinical In Vivo Xenograft Study (BPI-9016M)



- Animal Model: Patient-derived xenografts (PDX) from lung adenocarcinoma were established in NOD/SCID mice.
- Treatment: Mice were treated with **BPI-9016M** or a vehicle control.
- Assessment: Tumor growth was monitored, and at the end of the study, tumors were harvested for immunohistochemistry and Western blot analysis to determine the expression of c-Met and downstream signaling molecules.

# GEOMETRY mono-1 Clinical Trial (Capmatinib)[2][3][4] [5][10]

- Study Design: A phase 2, multi-cohort, open-label study.
- Patient Population: Adult patients with stage IIIB/IV non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, who were ALK and EGFR wild-type.
- Treatment: Capmatinib was administered orally at 400 mg twice daily.
- Primary Endpoint: Overall Response Rate (ORR) assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.
- Key Secondary Endpoint: Duration of Response (DOR) assessed by BIRC.

## VISION Clinical Trial (Tepotinib)[6][11][12][13]

- Study Design: A phase 2, open-label, single-arm, multi-cohort study.
- Patient Population: Patients with advanced or metastatic NSCLC with MET exon 14 skipping mutations identified by liquid or tissue biopsy.
- Treatment: Tepotinib was administered orally at 500 mg once daily.
- Primary Endpoint: Objective Response Rate (ORR) by independent review in patients with at least 9 months of follow-up.
- Secondary Endpoints: Investigator-assessed ORR, Duration of Response (DOR),
   Progression-Free Survival (PFS), and Overall Survival (OS).



## **Visualizations**



Click to download full resolution via product page



Caption: The c-Met signaling pathway and points of inhibition.



Click to download full resolution via product page



Caption: A typical preclinical and clinical workflow for evaluating c-Met inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. GEOMETRY Mono-1: Capmatinib in MET Exon 14—Mutated Advanced NSCLC -Conference Correspondent [conference-correspondent.com]
- 3. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14—Mutated or MET-Amplified NSCLC Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEOMETRY Mono-1 Results: Capmatinib for the Treatment of MET Exon 14–Mutated NSCLC [jhoponline.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. HUTCHMED Chi-Med highlights publication of Phase II data showing promising efficacy for Savolitinib in MET-amplified gastric cancers [hutch-med.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Efficacy of BPI-9016M in c-Met Overexpressing Tumors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192325#efficacy-of-bpi-9016m-in-c-met-overexpressing-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com